Evidence 1: Nτ-Methylation Enforces ε-Nitrogen Cu Ligation with ~100-Fold Higher Nitrite Reductase Activity vs. Nπ-Methyl (3-Me) Isomer
In a direct head-to-head comparison using de novo designed proteins incorporating 1-methyl-histidine (enforcing ε-nitrogen Cu ligation) versus 3-methyl-histidine (enforcing δ-nitrogen ligation) in the identical protein fold, the ε-nitrogen-ligated construct displayed 2 orders of magnitude (~100-fold) higher nitrite reductase catalytic activity [1]. Fmoc-D-His(1-Me)-OH is the Fmoc-protected building block that delivers 1-methyl-D-histidine into peptides via SPPS, thereby enabling the ε-nitrogen coordination mode that drives this activity advantage [1]. The methylation strategy was further combined with a secondary-sphere mutation to achieve a new efficiency record for homogeneous aqueous Cu nitrite reductase systems, improving by one additional order of magnitude over the previous best construct [1].
| Evidence Dimension | Nitrite reductase catalytic activity (ε-N vs. δ-N Cu ligation) |
|---|---|
| Target Compound Data | ε-Nitrogen-ligated construct (1-methyl-histidine): ~100-fold higher activity than δ-nitrogen construct [1] |
| Comparator Or Baseline | δ-Nitrogen-ligated construct (3-methyl-histidine): baseline activity; ~100-fold lower [1] |
| Quantified Difference | ~2 orders of magnitude (≈100-fold) higher activity for 1-methyl-histidine-based ε-nitrogen ligation [1] |
| Conditions | De novo designed 4-helix bundle proteins; Cu nitrite reductase assay in homogeneous aqueous buffer; Michaelis-Menten kinetics measured [1] |
Why This Matters
For researchers engineering artificial metalloenzymes or studying Cu coordination chemistry, the choice between 1-methyl and 3-methyl histidine determines which imidazole nitrogen coordinates the metal, producing a ~100-fold difference in catalytic output—a non-negotiable design parameter.
- [1] Koebke KJ, Yu F, Van Stappen C, Pinter TBJ, Deb A, Penner-Hahn JE, Pecoraro VL. Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides. J Am Chem Soc. 2019;141(19):7765-7775. DOI: 10.1021/jacs.9b00196. PMID: 30983335. View Source
